molecular formula C7H7F3N2O3 B1358069 Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate CAS No. 135026-17-4

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Cat. No.: B1358069
CAS No.: 135026-17-4
M. Wt: 224.14 g/mol
InChI Key: MWTKTJSKHCDMOW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a chemical compound with the CAS Number: 135026-17-4 . It has a molecular weight of 224.14 . This compound is typically stored in a dark, dry place at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7F3N2O3/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12) . This indicates that the compound has a molecular formula of C7H7F3N2O3 .

It is typically stored in a dark, dry place at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Synthesis of 2-Aminoethyl-5-carbethoxythiazoles

Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a related compound, is used as a precursor for synthesizing ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This process involves Michael-like addition of secondary amines and has explored the use of primary amines as well (Boy & Guernon, 2005).

Enantioselective Synthesis in Macrocylic Azole Peptides

A derivative, Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, was synthesized with high optical purity for use in macrocyclic azole peptides. This process included a Pd-catalyzed amide coupling and oxazole formation, demonstrating its potential in peptide synthesis (Magata et al., 2017).

Development of Chiral 2-Aminoalkyloxazole-4-carboxylates

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, another analog, is used to synthesize 2-aminoalkyloxazole-4-carboxylate esters. These esters are obtained through N-acylation and subsequent irradiation, illustrating their relevance in producing chiral compounds (Cox, Prager, & Svensson, 2003).

Antimicrobial Studies on Thiazole Derivatives

Ethyl 2-amino-4-methylthiazole-5-carboxylate, closely related to the compound , has been modified and synthesized for antimicrobial studies. This highlights its significance in the field of antimicrobial research (Desai, Bhatt, & Joshi, 2019).

Ring-Chain Isomerism in Polyfluoroalkylated Compounds

The compound has been used in synthesizing polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, which exhibit ring-chain isomerism. This demonstrates its versatility in creating structurally diverse compounds (Goryaeva et al., 2009).

Synthesis of Penicillanic and Cephalosporanic Acid Derivatives

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing oxazol(idin)e and other nuclei, derived from ethyl piperazine-1-carboxylate, have been synthesized for the development of cephalosporanic and penicillanic acid derivatives. This underlines its role in synthesizing complex molecules with potential medicinal applications (Başoğlu et al., 2013).

Antitumor Activity of Oxazole Derivatives

Condensation of related compounds with ethyl 2-amino-2-cyanoacetate led to the synthesis of ethyl 5-amino-2-(2',3',5'-tri-O-benzoyl-beta-D- ribofuranosyl)oxazole-4-carboxylate, showing antitumor properties in specific cell lines. This suggests its potential in cancer research (Franchetti et al., 1990).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . It is recommended to handle this compound with care, using appropriate personal protective equipment .

Properties

IUPAC Name

ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTKTJSKHCDMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618765
Record name Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135026-17-4
Record name Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mechanically-stirred mixture of 53.2 g (0.885 mol) of urea and 38.6 g (0.177 mol) of ethyl α-chloro-γ,γ,γ-trifluoroacetoacetate was reacted in 50 ml dry dimethylformamide at 100°-110° C. for 71 hours. The reaction mixture was cooled to ambient temperature and the resulting orange slurry was poured into 500 ml of water and then cooled in an ice bath. Suction filtration of the mixture provided a mustard-colored solid material which when dried under an infrared lamp yielded 26.0 g of material. This solid material was slurried in hot chloroform, then cooled in an ice bath to yield 22.1 g of beige plate-like crystal material (m.p. 193-195° C.). A second crystal crop was obtained after concentration of the slurry residue, recrystallization in hot ether and filtration through glass wool. Total yield was 22.4 g of crystal product (m.p.=193°-195° C.) identified in Table 1.
Name
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of urea (13.5 g) in DMF (50 mL) was added ethyl 4,4,4-trifluoro-2-chloroacetoacetate (10 mL) and the resulting reaction mixture was heated at 120° C. for 3 days. Then, the reaction mixture was cooled to RT and diluted with H2O (100 mL). Then, the reaction mixture was stirred at 0° C. for 1 h. The resulting precipitate was filtered, washed with H2O and dried in vacuo to yield ethyl 2-amino-4-trifluoromethyloxazole-5-carboxylate (A-1) as a white powder (9.8 g, 74% yield). LCMS (ESI) calcd for [M+1]+ 225.1. found 225.1.
Name
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.